molecular formula C12H9BrO3 B455587 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde CAS No. 438530-89-3

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde

Cat. No.: B455587
CAS No.: 438530-89-3
M. Wt: 281.1g/mol
InChI Key: WZXOMAISDKZWBJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is characterized by a furan ring substituted with a bromophenoxy methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its mechanism of action may involve interactions with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other substituents .

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOMAISDKZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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